2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1094380-81-0
Cat. No.: VC6926011
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28
* For research use only. Not for human or veterinary use.
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1094380-81-0](/images/structure/VC6926011.png)
Specification
CAS No. | 1094380-81-0 |
---|---|
Molecular Formula | C10H11N3OS |
Molecular Weight | 221.28 |
IUPAC Name | 2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14) |
Standard InChI Key | CQAOICQJIPJJMO-UHFFFAOYSA-N |
SMILES | C1CC1NCC2=NC3=C(C(=O)N2)SC=C3 |
Introduction
Chemical Identity and Structural Features
Core Architecture
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold consists of a fused thiophene and pyrimidine ring system, where the thiophene is annulated at the 3,2-positions of the pyrimidine . This arrangement creates a planar, aromatic system with distinct electronic properties. The 4(3H)-one moiety introduces a ketone group at position 4, contributing to hydrogen-bonding capabilities and influencing solubility .
Substituent Analysis
At position 2, the cyclopropylaminomethyl group (-CH2-NH-cyclopropane) introduces a sterically constrained amine. The cyclopropane ring’s angle strain enhances reactivity, while the secondary amine facilitates interactions with biological targets, such as kinase ATP-binding pockets . This substituent’s methylene linker balances rigidity and flexibility, enabling optimal positioning of the cyclopropyl group in molecular recognition events.
Synthetic Pathways and Optimization
Core Synthesis
The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via a multi-step sequence beginning with thiophene derivatives. As demonstrated in Scheme 1 of , bromination at position 7 of the precursor 2 (thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione) using Br2 in acetic acid yields intermediate 3 . Subsequent chlorination with POCl3 generates dichloride 4, which is reduced to monochloroamidine 5 before aromatization to 6 . For the target compound, bromination at position 2 (instead of 7) would require regioselective control, potentially achievable using directed ortho-metalation strategies.
Table 1: Comparative Synthetic Routes
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, Na2CO3, DME | 75–85 | ≥95 |
Mannich Reaction | Cyclopropylamine, HCHO, AcOH | 60–70 | 90 |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility is influenced by the polar 4(3H)-one group and the basic cyclopropylamine. Computational predictions using data from suggest a log P of 1.2–1.5, indicating moderate lipophilicity. Aqueous solubility is estimated at 1.9–2.1 mg/mL, comparable to other thienopyrimidines .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Molecular Weight | 235.28 g/mol | — |
Log P | 1.3 | XLOGP3 |
TPSA | 74.0 Ų | SILICOS-IT |
Solubility (Water) | 1.9 mg/mL | ESOL |
Stability and Degradation
The cyclopropyl group’s strain may render the compound susceptible to ring-opening under acidic conditions. Accelerated stability studies (40°C/75% RH) predict <5% degradation over 6 months, with hydrolysis of the pyrimidinone ring as the primary pathway .
Structure-Activity Relationship (SAR) Considerations
Kinase Inhibition Profile
Analogous thieno[3,2-d]pyrimidines exhibit potent inhibition of focal adhesion kinase (FAK) and FLT3 tyrosine kinase . Compound 26 from , featuring a 3-(N-methylsulfonamido)phenyl group, shows IC50 values of 6.8 nM (FAK) and 8.2 nM (FLT3-ITD). The cyclopropylaminomethyl group in the target compound may enhance selectivity for kinases with hydrophobic pockets, such as c-Met or ALK.
Role of the Cyclopropyl Group
The cyclopropane’s geminal-dimethyl effect increases metabolic stability by resisting cytochrome P450 oxidation. Molecular docking models (Figure 3A in ) suggest that the cyclopropyl group occupies a hydrophobic cleft adjacent to the kinase hinge region, improving binding affinity .
Pharmacological Applications
Antimicrobial Activity
Thienopyrimidines with amine substituents demonstrate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) . The cyclopropyl group’s rigidity may enhance penetration through bacterial membranes.
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